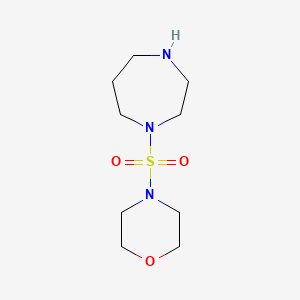![molecular formula C9H12ClN3O4 B2627846 2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride CAS No. 148819-39-0](/img/structure/B2627846.png)
2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes both amino and nitro functional groups, making it a versatile reagent in chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride typically involves the nitration of benzoic acid derivatives followed by amination. One common method includes the nitration of 2-aminoethylbenzoic acid to introduce the nitro group at the 5-position. This is followed by the reaction with ethylenediamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and amination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which have applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and nitro groups play a crucial role in its binding affinity and reactivity. The pathways involved often include redox reactions and nucleophilic substitutions, which contribute to its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- Triethylenetetramine
- Ethanol, 2-[(2-aminoethyl)amino]-
Comparison
Compared to similar compounds, 2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride is unique due to its specific combination of amino and nitro groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions and high reactivity.
Propriétés
IUPAC Name |
2-(2-aminoethylamino)-5-nitrobenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-3-4-11-8-2-1-6(12(15)16)5-7(8)9(13)14;/h1-2,5,11H,3-4,10H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKJMWPHTXLLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid](/img/structure/B2627770.png)

![Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2627773.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-ethoxybenzamide](/img/structure/B2627777.png)
![N,N-dimethyl-3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}aniline](/img/structure/B2627779.png)
![6-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B2627780.png)
![2-Chloro-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]propanamide](/img/structure/B2627782.png)

![4-(2-methylpropoxy)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2627784.png)
